molecular formula C17H25F3N4O4 B2463214 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 2097897-13-5

2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No. B2463214
CAS RN: 2097897-13-5
M. Wt: 406.406
InChI Key: NRXWTXNVRUMRPN-UHFFFAOYSA-N
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Description

2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C17H25F3N4O4 and its molecular weight is 406.406. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction

The molecular structure and interactions of compounds similar to 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide have been studied extensively. For instance, the imidazolidine-2,4-dione system, which shares structural similarities with the subject compound, is known for its planar conformation. This structural feature facilitates various intermolecular interactions, including C-H...O and N-H...O bonds, which are crucial for the compound's stability and reactivity (Sethusankar et al., 2002). Such molecular insights are vital for understanding the compound's potential applications in medicinal chemistry and drug design.

Pharmacological Activity

Compounds structurally related to the subject molecule have demonstrated significant pharmacological activities, which could inform potential applications of the compound . For instance, dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which share the imidazolidine moiety, have shown potent cognition-enhancing activities. These compounds exhibit antiamnestic activity, potentially making them candidates for treating cognitive disorders (Pinza et al., 1993).

Chemical Synthesis and Derivatives

Research on synthesizing and evaluating novel derivatives of compounds containing imidazolidinone and related structures, such as this compound, contributes significantly to the development of new therapeutic agents. For example, the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives demonstrates the versatility of similar compounds in generating structurally diverse molecules with potential biological activities (Khalil et al., 2017).

properties

IUPAC Name

2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N4O4/c18-17(19,20)11-24-15(26)10-23(16(24)27)12-3-5-22(6-4-12)9-14(25)21-8-13-2-1-7-28-13/h12-13H,1-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWTXNVRUMRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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